1-Cyclohexylbutan-1-amine
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Overview
Description
1-Cyclohexylbutan-1-amine is an organic compound belonging to the class of aliphatic amines It features a cyclohexyl group attached to a butan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with butylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclohexanone followed by amination with butylamine. The process conditions, such as temperature, pressure, and catalyst choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexylbutanone or cyclohexylbutanoic acid.
Reduction: Cyclohexylbutane or secondary amines.
Substitution: Various substituted cyclohexylbutan-1-amines.
Scientific Research Applications
1-Cyclohexylbutan-1-amine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of amine metabolism and enzyme interactions.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylbutan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophiles. It may also interact with biological receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the butyl group.
Butylamine: Similar in structure but lacks the cyclohexyl group.
Cyclohexylbutanone: An oxidized form of 1-Cyclohexylbutan-1-amine.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and butyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler amines like cyclohexylamine and butylamine.
Properties
IUPAC Name |
1-cyclohexylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-6-10(11)9-7-4-3-5-8-9/h9-10H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBUVRNYVXYZEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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